molecular formula C19H30N2O4 B10836517 (2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid

(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid

Cat. No.: B10836517
M. Wt: 350.5 g/mol
InChI Key: YLKHAUHZCVMCJX-XVGQJIODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “US10059720, Example 82” is a ligand that has been studied for its affinity and interaction with specific biological targets. This compound is part of a series of molecules designed to interact with certain enzymes or receptors, making it significant in biochemical and pharmacological research.

Preparation Methods

The synthetic routes for “US10059720, Example 82” involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The preparation typically involves:

    Synthesis of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Final Assembly: The intermediates are then subjected to further reactions, including condensation and reduction, to form the final compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions and using larger quantities of reagents to produce the compound in bulk.

Chemical Reactions Analysis

“US10059720, Example 82” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride or hydrogen gas.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under the influence of catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

“US10059720, Example 82” has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.

    Biology: The compound is studied for its interaction with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which “US10059720, Example 82” exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and influencing biological pathways. This interaction can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing new therapies.

Comparison with Similar Compounds

“US10059720, Example 82” can be compared with other similar compounds in terms of its structure, reactivity, and biological activity. Similar compounds include:

    US10059720, Example 14: This compound has a similar structure but different substituents, leading to variations in its biological activity.

    US10059720, Example 45: Another related compound with distinct chemical properties and applications.

    US10059720, Example 102:

The uniqueness of “US10059720, Example 82” lies in its specific substituents and the resulting biological activity, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C19H30N2O4/c1-12(2)8-17(20)19(24,18(22)23)11-15-10-16(6-7-21-15)25-13(3)9-14-4-5-14/h6-7,10,12-14,17,24H,4-5,8-9,11,20H2,1-3H3,(H,22,23)/t13-,17+,19-/m1/s1

InChI Key

YLKHAUHZCVMCJX-XVGQJIODSA-N

Isomeric SMILES

C[C@H](CC1CC1)OC2=CC(=NC=C2)C[C@@]([C@H](CC(C)C)N)(C(=O)O)O

Canonical SMILES

CC(C)CC(C(CC1=NC=CC(=C1)OC(C)CC2CC2)(C(=O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.